molecular formula C27H44O B14662836 Cholest-1-en-3-one CAS No. 50557-39-6

Cholest-1-en-3-one

Cat. No.: B14662836
CAS No.: 50557-39-6
M. Wt: 384.6 g/mol
InChI Key: IIPHPVVRBVBREZ-UHFFFAOYSA-N
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Description

Cholest-1-en-3-one, also known as 5α-Cholest-1-en-3-one, is a steroidal compound with the molecular formula C₂₇H₄₄O and a molecular weight of 384.6377 g/mol . It is a derivative of cholesterol and features a double bond between the first and second carbon atoms and a ketone group at the third carbon atom. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-1-en-3-one can be synthesized through several chemical methods. One common method involves the oxidation of cholesterol using reagents such as pyridinium chlorochromate . Another method includes the acid-catalyzed isomerization of cholest-5-en-3-one . These methods typically involve the use of harmful solvents like chloroform, methanol, and benzene, which require careful handling and disposal.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through enzymatic conversion. For instance, cholesterol oxidase can be used to convert cholesterol into this compound in an aqueous/organic biphasic system . This method not only simplifies the production process but also enhances the purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cholest-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cholest-4-en-3-one.

    Reduction: Cholest-1-en-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Cholest-1-en-3-one exerts its effects through various biochemical pathways. It is first converted to cholest-4-en-3-one by enzymes such as 3β-HSD or cholesterol oxidase . This conversion allows the compound to penetrate cell barriers and participate in further metabolic processes. The molecular targets include enzymes involved in cholesterol metabolism and steroid biosynthesis .

Comparison with Similar Compounds

Properties

CAS No.

50557-39-6

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3

InChI Key

IIPHPVVRBVBREZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Origin of Product

United States

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